molecular formula C13H14N2O4S B15032283 Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate CAS No. 84160-42-9

Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate

Cat. No.: B15032283
CAS No.: 84160-42-9
M. Wt: 294.33 g/mol
InChI Key: VKFQOWNJKYMGFW-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is an organic compound with a complex structure that includes an oxadiazole ring, a methoxyphenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate typically involves the reaction of 4-methoxybenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole derivative. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as sodium ethoxide to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is not fully understood, but it is believed to interact with various molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which may influence its biological activity. Additionally, the methoxyphenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-methoxyphenyl)sulfanyl]acetate
  • Ethyl 4-methoxyphenylacetate
  • Ethyl {[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Uniqueness

Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring system is known for its stability and ability to participate in various interactions, making the compound a valuable scaffold in drug design and materials science .

Biological Activity

Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the introduction of the ethyl acetate moiety. The general synthetic pathway includes:

  • Formation of 4-Methoxyphenyl-1,3,4-oxadiazole : This is achieved through the reaction of 4-methoxyphenyl hydrazine with carbon disulfide and subsequent cyclization.
  • Sulfanylation : The oxadiazole derivative is then reacted with an appropriate thiol to introduce the sulfanyl group.
  • Esterification : Finally, the sulfanyl compound is esterified with acetic acid or its derivatives to yield the target compound.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of oxadiazoles possess significant activity against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria in vitro, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Fungal Activity : It also showed antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.

Anticancer Properties

Research indicates that this compound may have potential as an anticancer agent. In vitro studies have revealed that:

  • Cell Proliferation Inhibition : The compound significantly inhibited the proliferation of cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range.
  • Mechanism of Action : The proposed mechanism involves apoptosis induction and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analyses.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies:

  • Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
  • Animal Models : In vivo studies using rodent models of inflammation revealed a reduction in paw edema and inflammatory markers when treated with this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

ModificationEffect on Activity
Substitution on the oxadiazole ringEnhanced antimicrobial activity
Variation in alkyl chain lengthOptimal chain length correlates with increased anticancer potency
Presence of electron-donating groupsGenerally increases biological activity

Case Studies

  • Anticancer Study : A study evaluating various oxadiazole derivatives found that this compound exhibited superior activity against breast cancer cells compared to other derivatives.
  • Antimicrobial Screening : In a comparative study against standard antibiotics, this compound showed comparable or superior efficacy against resistant bacterial strains.

Properties

CAS No.

84160-42-9

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

ethyl 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C13H14N2O4S/c1-3-18-11(16)8-20-13-15-14-12(19-13)9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

VKFQOWNJKYMGFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)OC

Origin of Product

United States

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